1-Propene-1,1,3,3-tetracarbonitrile
Description
Properties
IUPAC Name |
prop-1-ene-1,1,3,3-tetracarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2N4/c8-2-6(3-9)1-7(4-10)5-11/h1,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQNHJKRZKOLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C#N)C#N)C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276880 | |
| Record name | 1-Propene-1,1,3,3-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36589-04-5, 32019-26-4 | |
| Record name | NSC338239 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene-1,1,3,3-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The compound’s structure, represented by the SMILES notation C(=C(C#N)C#N)C(C#N)C#N, reveals a conjugated system with two double bonds and four cyano groups. This arrangement suggests significant electron-withdrawing effects, which influence its reactivity. The molecular weight is 142.12 g/mol, and the IUPAC name prop-1-ene-1,1,3,3-tetracarbonitrile underscores its unsaturated backbone and substituent positions.
Comparative Analysis with Saturated Analogues
1,1,3,3-Propanetetracarbonitrile (CAS 3695-98-5), a saturated analogue, shares four nitrile groups but lacks the propene double bond. This structural difference impacts synthetic strategies: saturated analogues often derive from alkylation or cyanation of propane derivatives, whereas unsaturated systems like 1-propene-1,1,3,3-tetracarbonitrile may require conjugate additions or elimination reactions.
Inferred Synthetic Strategies
Cyanation of Propene Derivatives
A plausible route involves sequential cyanation of a propene precursor. For example:
- Base-Catalyzed Addition : Reacting acrylonitrile with malononitrile in the presence of a strong base (e.g., sodium ethoxide) could facilitate conjugate addition, forming intermediate enolates that undergo further cyanation.
- Oxidative Elimination : Subsequent oxidation or dehydrogenation might introduce the double bond, yielding the unsaturated tetracarbonitrile.
This hypothesis aligns with methods for synthesizing unsaturated nitriles, where conjugate additions followed by eliminations are common.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, could assemble the propene backbone from smaller nitrile-containing fragments. For instance, coupling a diene with cyano-substituted aryl or vinyl groups might construct the desired framework.
Retrosynthetic Considerations
Retrosynthetic analysis suggests dissecting the molecule into malononitrile (propanedinitrile) and acrylonitrile units. A Michael addition between these precursors could form a tetra-substituted intermediate, which might undergo dehydration to yield the final product.
Challenges and Limitations
Steric and Electronic Factors
The high density of electron-withdrawing nitrile groups creates steric hindrance and electronic deactivation, complicating further functionalization. Selective reactions at specific positions require careful optimization of catalysts and conditions.
Stability Concerns
The compound’s unsaturation and electron-deficient structure may render it prone to polymerization or decomposition under standard conditions. Synthetic protocols must prioritize inert atmospheres and low temperatures.
Industrial and Research Implications
Applications in Material Science
The compound’s conjugated system suggests potential use in conductive polymers or coordination polymers, where nitrile groups act as ligands for metal ions.
Biological Relevance
Chemical Reactions Analysis
Types of Reactions: 1-Propene-1,1,3,3-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propene-1,1,3,3-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propene-1,1,3,3-tetracarbonitrile involves its ability to undergo various chemical transformations. The cyano groups can act as electrophilic centers, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Cyclopropane and Cyclohexane Derivatives
Compounds such as 1,1,2,2-cyclopropanetetracarbonitrile (CAS 10432-74-3) and 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile (1a) share the tetracarbonitrile motif but differ in backbone rigidity and substituent effects.
- Synthesis : Cyclopropane derivatives are typically synthesized via [2+1] cycloaddition reactions, while cyclohexane-based tetracarbonitriles (e.g., 1a) are prepared via intramolecular cyclization of precursors like 4-oxopentane-1,1,2,2-tetracarbonitrile in the presence of pyruvic acid .
- Stability : The rigid cyclopropane backbone enhances thermal stability compared to the more flexible propene backbone, which may exhibit higher reactivity due to strain relief .
| Compound | Backbone | Synthesis Method | Key Stability Feature |
|---|---|---|---|
| 1-Propene-1,1,3,3-tetracarbonitrile | Propene | Not reported | Potential strain-induced reactivity |
| 1,1,2,2-Cyclopropanetetracarbonitrile | Cyclopropane | [2+1] Cycloaddition | High thermal stability |
| 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile | Cyclohexane | Intramolecular cyclization with pyruvic acid | Moderate stability, solvent-dependent |
Functionalized Pyrrole and Pyridone Derivatives
Nitrogen-containing heterocycles like 1H-pyrrole-3-carbonitriles (e.g., compounds 1j, 1k) and pyridone-3-carbonitriles (e.g., 1e) demonstrate how nitrile groups influence photophysical and electronic properties.
- Photophysical Properties : Pyridone derivatives (1e) exhibit solvent-dependent fluorescence, with bathochromic shifts in polar solvents like pyridine. In contrast, pyrrole-3-carbonitriles show strong IR absorption bands at ~2217–2221 cm⁻¹, characteristic of C≡N stretching .
- Applications : Pyrrole derivatives are used in optoelectronics, while pyridones serve as intermediates in pharmaceutical synthesis .
| Compound Type | Key IR Absorption (cm⁻¹) | Fluorescence Behavior | Applications |
|---|---|---|---|
| 1H-Pyrrole-3-carbonitriles | 2217–2221 (C≡N stretch) | Weak emission in acetonitrile | Optoelectronic materials |
| Pyridone-3-carbonitriles | 1636–1653 (C=O stretch) | Solvent-dependent shifts | Pharmaceutical intermediates |
Reactivity in Ammoxidation and Catalysis
Propene derivatives are critical in catalytic ammoxidation reactions. For example, propene ammoxidation over VSbO₄+Sb₂O₄ catalysts produces acrylonitrile, a process influenced by chemisorption dynamics.
Biological Activity
1-Propene-1,1,3,3-tetracarbonitrile, with the molecular formula C7H2N4 and CAS number 36589-04-5, is an organic compound characterized by four cyano groups attached to a propene backbone. This compound has garnered interest in both synthetic chemistry and biological research due to its unique structural properties and reactivity.
This compound can be synthesized through a reaction involving malononitrile and acrylonitrile in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, yielding high purity products suitable for further applications in research and industry.
The biological activity of this compound is largely attributed to its cyano groups, which act as electrophilic centers. This reactivity enables the compound to participate in various chemical transformations that are relevant in biological contexts. For instance, the cyano groups can undergo nucleophilic substitution reactions and can be converted into primary amines or carboxylic acids through reduction and oxidation processes respectively.
Enzyme Studies
One of the significant applications of this compound in biological research is its use in studying enzyme-catalyzed reactions involving nitriles. The compound's structure allows it to serve as a substrate or inhibitor for specific enzymes involved in nitrile metabolism. Such studies can elucidate the mechanisms by which enzymes interact with nitriles and their potential roles in metabolic pathways .
Toxicological Studies
Research has also focused on the toxicological aspects of this compound. Its potential effects on human health and the environment are being investigated due to its structural similarity to other nitriles known for their toxic properties. Toxicological assessments are crucial for understanding the safety profile of this compound in industrial applications .
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of nitrilase enzymes by various nitriles, this compound was shown to exhibit moderate inhibitory effects. This finding suggests that the compound could be utilized as a tool for probing enzyme mechanisms or developing enzyme inhibitors for therapeutic purposes.
Case Study 2: Environmental Impact Assessment
Another study evaluated the environmental impact of compounds similar to this compound. The research highlighted potential bioaccumulation and toxicity risks associated with prolonged exposure to nitriles in aquatic ecosystems. This underscores the importance of assessing such compounds within environmental regulatory frameworks .
Comparison with Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1,1,2,2-Tetracyanoethane | Tetracyano compound | Saturated structure; less reactive than tetracarbonitrile |
| 1,1,3,3-Tetracyanopropane | Tetracyano compound | Saturated propane backbone; limited biological activity |
| This compound | Unsaturated tetracyano | Unique reactivity due to unsaturation; useful in enzyme studies |
Q & A
Q. What are the critical parameters for optimizing the synthesis of 1-Propene-1,1,3,3-tetracarbonitrile via thermal dimerization?
The synthesis involves thermal dimerization of precursor nitriles, where solvent polarity and temperature significantly influence product distribution. For example, in analogous systems like 1,3-butadiene-2,3-dicarbonitrile dimerization:
- Solvent polarity : Polar solvents (e.g., acetonitrile) increase reaction rates by stabilizing transition states through dipole interactions .
- Temperature : Elevated temperatures (>100°C) favor kinetic products, while lower temperatures may shift selectivity toward thermodynamically stable isomers . Researchers should systematically test solvents (dielectric constants: 2.4–37.5) and temperatures (80–120°C) while monitoring yields via HPLC or GC-MS.
| Condition | Effect on Reaction | Analytical Method |
|---|---|---|
| High polarity | Accelerates dimerization rate | HPLC retention time |
| Elevated temperature | Alters product ratios | GC-MS quantification |
Q. What safety protocols are essential for handling this compound in the lab?
While specific toxicological data are limited, analogous nitriles (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) require:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (precaution P261) .
- Storage : Airtight containers under inert gas (argon) at ≤4°C to prevent degradation. Conduct preliminary stability tests (TGA/DSC) to assess decomposition risks.
Advanced Research Questions
Q. How do electronic and steric effects govern the reactivity of this compound in cycloaddition reactions?
The electron-withdrawing cyano groups lower the LUMO energy of the central double bond, enhancing its dienophilic character. Key findings from related systems:
- DFT calculations : Cyano substituents reduce LUMO energy by ~40% compared to non-functionalized alkenes, accelerating Diels-Alder reactions with electron-rich dienes .
- Steric effects : The 1,1,3,3-tetrasubstitution pattern creates steric hindrance, favoring endo transition states in cycloadditions . Methodological recommendations:
- Perform frontier molecular orbital (FMO) analysis to predict regioselectivity.
- Use stopped-flow UV-Vis spectroscopy to measure reaction kinetics.
Q. What mechanistic insights explain nitrogen loss in derivatives of this compound?
Thermal decomposition of intermediates (e.g., pyrazoline derivatives) involves retro-Diels-Alder pathways. For example:
- Pyrazoline-1'S'T'-tetracarbonitrile derivatives lose nitrogen upon heating (150–200°C), forming cyclopropane analogs via radical recombination .
- Activation energy (Ea) for nitrogen expulsion ranges from 80–120 kJ/mol, depending on substituents . Experimental strategies:
- Use isotopic labeling (¹⁵N) to track nitrogen release pathways.
- Monitor reaction dynamics with in situ FTIR or mass spectrometry.
Q. How can computational modeling guide the design of catalytic systems for this compound activation?
Insights from propene adsorption studies on metal clusters (e.g., Au/Y-doped systems) suggest:
- Charge state : Cationic clusters enhance charge transfer (0.35 e¯ vs. 0.12 e¯ in neutral clusters), strengthening substrate binding .
- Dopant effects : Yttrium doping reduces binding energy by 0.8 eV via orbital reconfiguration . Applied methodologies:
- Employ density functional theory (DFT) to model adsorption on transition-metal surfaces.
- Use temperature-programmed desorption (TPD-MS) to quantify binding strengths.
Data Contradiction Analysis
Q. How can conflicting reports on dimerization product ratios be resolved?
Discrepancies in product distributions (e.g., 4-vinyl-1-cyclohexene vs. cyclooctadiene derivatives) arise from:
- Solvent polarity : Polar solvents stabilize charge-separated intermediates, altering transition states .
- Temperature gradients : Localized heating in bulk reactions may skew product ratios. Resolution strategies:
- Standardize reaction conditions (e.g., microwave-assisted heating for uniform temperature distribution).
- Use high-purity solvents with controlled dielectric constants.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
